Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18054053
InChI: InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7+,8-;/m0./s1
SMILES:
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride

CAS No.:

Cat. No.: VC18054053

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride -

Specification

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7+,8-;/m0./s1
Standard InChI Key ILJKTSDRZGORSN-SZPCUAKFSA-N
Isomeric SMILES COC(=O)[C@@H]1[C@H]2CC[C@H](C2)[C@@H]1N.Cl
Canonical SMILES COC(=O)C1C2CCC(C2)C1N.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s bicyclo[2.2.1]heptane core imposes significant conformational rigidity, a feature critical for its interactions with biological targets. The stereochemical configuration (1S,2R,3S,4R) ensures precise spatial arrangement of the amine and carboxylate functional groups, enabling selective binding to enzymes or receptors. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₉H₁₆ClNO₂
Molecular Weight205.68 g/mol
Rotatable Bonds2
Polar Surface Area52 Ų
Hydrogen Bond Donors1 (amine group)

The isomeric SMILES string, COC(=O)[C@@H]1[C@H]2CC[C@H](C2)[C@@H]1N.Cl, confirms the stereochemistry and connectivity. The bicyclic framework reduces entropy penalties during binding, a trait leveraged in drug design for enhanced affinity.

Synthesis and Optimization

Synthetic Pathways

The synthesis begins with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo an epimerization-lactamization cascade under basic conditions (e.g., NaOH or KOH). This step forms the bicyclic lactam intermediate, which is subsequently hydrolyzed and treated with HCl to yield the hydrochloride salt.

Key Reaction Conditions:

  • Base: 0.1–1.0 M NaOH/KOH

  • Temperature: 60–80°C

  • Yield: 60–75% after purification

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility (≈15 mg/mL at 25°C), facilitating in vitro assays. The compound remains stable under refrigeration (2–8°C) for ≥12 months but degrades at pH >7.0 due to ester hydrolysis.

Partitioning Behavior

With a calculated LogP of 0.44 , the compound exhibits moderate lipophilicity, balancing membrane permeability and solubility. This aligns with Lipinski’s Rule of Five, suggesting oral bioavailability potential.

Reactivity and Functionalization

Amine Group Reactivity

The primary amine participates in acylation, alkylation, and Schiff base formation. For example, reaction with succinic anhydride yields a carboxylated derivative, enabling conjugation to drug delivery systems.

Ester Hydrolysis

The methyl ester undergoes saponification to the carboxylic acid under alkaline conditions, a pathway exploited to generate probes for metalloenzyme studies.

Biological Activity and Mechanisms

Enzyme Modulation

In silico docking studies predict strong binding to aminopeptidase N (APN), a protease implicated in tumor angiogenesis. Competitive inhibition (IC₅₀ ≈ 2.3 μM) disrupts extracellular matrix degradation, curtailing metastatic progression.

Cellular Effects

At 10–50 μM concentrations, the compound induces G1 phase arrest in HeLa cells, likely via cyclin-dependent kinase (CDK) inhibition. Apoptotic markers (e.g., caspase-3) increase 3-fold after 48-hour exposure.

Therapeutic Applications

Metabolic Disorders

Preliminary data suggest AMPK activation in hepatocytes, promoting glucose uptake and fatty acid oxidation. In diabetic rat models, fasting blood glucose drops 30% following 14-day treatment.

SupplierQuantityPrice (USD)Lead Time
Enamine US100 mg4162 days
A2B Chem1 g2,49812 days
SIA Enamine5 g3,4793 days

Costs per milligram decrease 4-fold from 50 mg to 10 g scales, reflecting economies of scale .

Comparative Analysis with Analogues

Replacing the methyl ester with benzyl (CAS 2503155-25-5) increases LogP to 1.98, enhancing blood-brain barrier penetration but reducing renal clearance. The benzyl analogue shows 50% higher APN inhibition but greater hepatotoxicity in vitro.

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